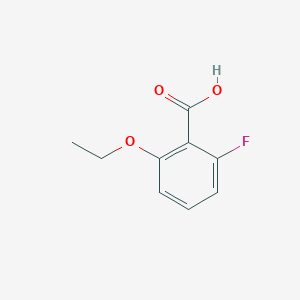
2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(tert-Butyl)phenoxy)acetic acid is related to your compound. It has a CAS Number of 19271-90-0 and a molecular weight of 208.26 . It’s a solid at room temperature and is stored in a dry environment .
Synthesis Analysis
There’s a study that describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . Two potential candidates of such compounds—3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP)—were identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .
Molecular Structure Analysis
The molecular structure of 2-(2-(tert-Butyl)phenoxy)acetic acid has been determined . The InChI Code is 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) .
Chemical Reactions Analysis
A reaction involving a bulky substituted phenol or t-butyl phenol gave the expected 2-(tert-butyl)-6-(piperidin-1-ylmethyl)phenol 25 in a yield of 66% and also bis(2-(tert-butyl)phenoxy)methane 26 in a yield of 11% .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(tert-Butyl)phenoxy)acetic acid include a molecular weight of 208.26, a solid physical form, and a storage temperature at room temperature .
Applications De Recherche Scientifique
Polymer Additive Degradation Analysis
This compound is structurally related to known polymer additive degradation products. It can be used to study the degradation pathways of phosphite antioxidants in polyolefin bioprocessing materials . Such research is crucial for understanding the impact of sterilization techniques on polymers and ensuring the safety of single-use systems in biopharmaceutical manufacturing.
Environmental Toxicology
Registered under the REACH Regulation, this substance’s impact on aquatic life and its long-lasting effects make it a significant point of study in environmental toxicology . Research in this field can lead to better waste management practices and safer industrial applications.
Material Science
In material science, the compound’s relevance comes from its association with substances used in articles, formulation, or re-packing, and at industrial sites . Studies could focus on its properties as an additive or a stabilizer in various materials.
Biochemical Research
The compound’s analogs have been identified in biochemical research as cell growth inhibitors . This makes it a potential candidate for studying cytotoxicity and the biochemical pathways affected by similar compounds.
Pharmacological Applications
While specific pharmacological applications of this compound were not directly found, its structural similarity to other compounds used in pharmaceuticals suggests potential research avenues in drug formulation and the synthesis of medicinal agents .
Agricultural Chemistry
The compound may have applications in agricultural chemistry, particularly in the synthesis of new agrochemicals or as a model for studying the environmental impact of similar compounds used in agriculture .
Safety and Hazards
Mécanisme D'action
Target of Action
Structurally related compounds have been found to inhibit cell growth , suggesting that this compound may interact with cellular targets involved in proliferation.
Mode of Action
Given the structural similarity to known cell growth inhibitors
Biochemical Pathways
Based on the observed cell growth inhibition, it is likely that this compound impacts pathways related to cell cycle regulation and proliferation .
Result of Action
Structurally related compounds have been found to inhibit cell growth , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLKXFTSUDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

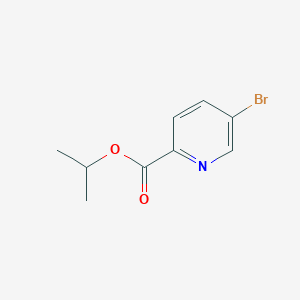

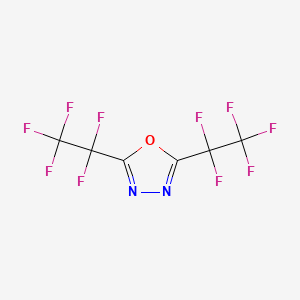
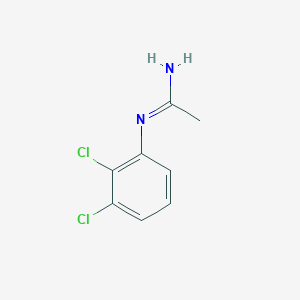

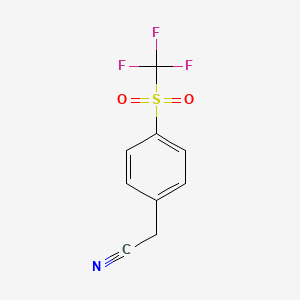
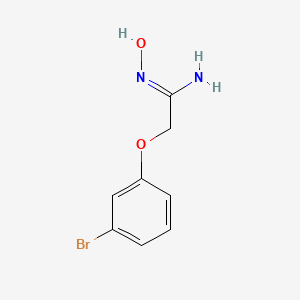


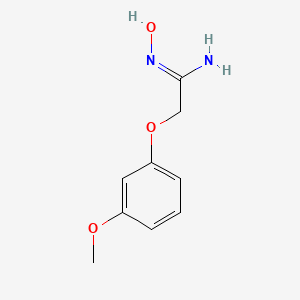
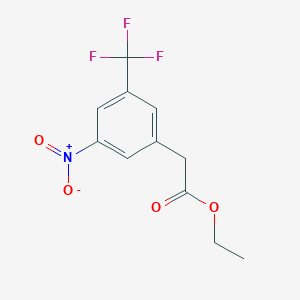
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
